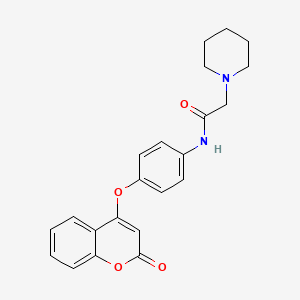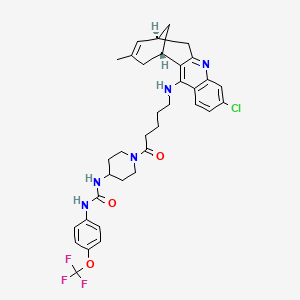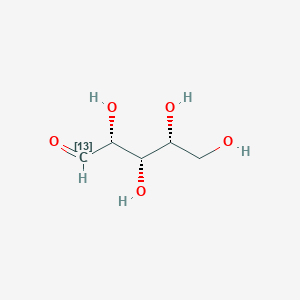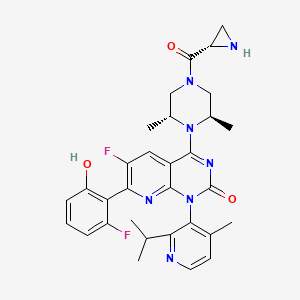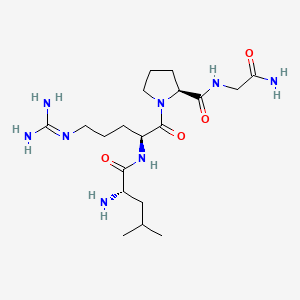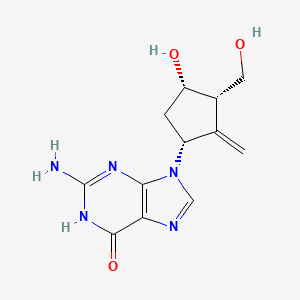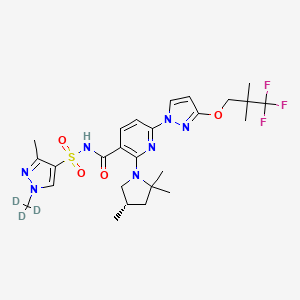
Elexacaftor-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elexacaftor-d3 is a deuterated form of elexacaftor, a small molecule used as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is part of a combination therapy used to treat cystic fibrosis, a genetic disorder that affects the lungs and other organs. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of elexacaftor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Elexacaftor-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the pyrazole and nicotinamide moieties.
Introduction of deuterium: Deuterium atoms are introduced through specific reactions, such as deuterium exchange or the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
Elexacaftor-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Elexacaftor-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of elexacaftor.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new CFTR modulators and combination therapies.
Biological Studies: Understanding the biological effects and mechanisms of action of elexacaftor.
Mécanisme D'action
Elexacaftor-d3, like elexacaftor, acts as a CFTR corrector. It works by:
Improving CFTR protein folding: Enhances the proper folding and trafficking of the CFTR protein to the cell surface.
Increasing CFTR function: Enhances the chloride ion transport function of the CFTR protein.
Molecular Targets: The primary target is the CFTR protein, specifically the F508del mutation, which is the most common mutation in cystic fibrosis patients.
Comparaison Avec Des Composés Similaires
Elexacaftor-d3 is compared with other CFTR modulators, such as:
Tezacaftor: Another CFTR corrector with a different mechanism of action.
Ivacaftor: A CFTR potentiator that enhances the gating function of the CFTR protein.
Lumacaftor: A first-generation CFTR corrector with a different structure and mechanism.
Uniqueness
This compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its combination with tezacaftor and ivacaftor in the triple therapy (marketed as Trikafta) has shown significant clinical benefits for cystic fibrosis patients .
Propriétés
Formule moléculaire |
C26H34F3N7O4S |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
N-[3-methyl-1-(trideuteriomethyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3 |
Clé InChI |
MVRHVFSOIWFBTE-JBFRPYDWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |
SMILES canonique |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
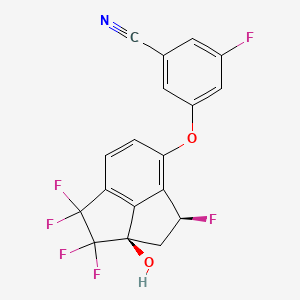
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
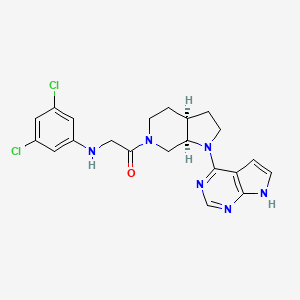
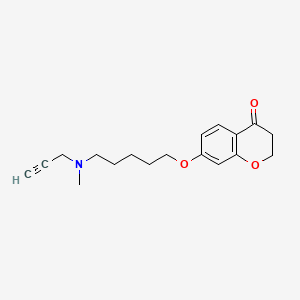
![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
